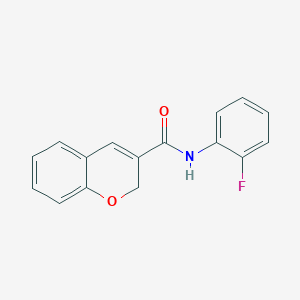
N-(2-fluorophenyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-fluorophenyl)-2H-chromene-3-carboxamide” is a chemical compound that likely contains a chromene backbone with a carboxamide group attached to one of the carbon atoms and a 2-fluorophenyl group attached to the nitrogen atom of the carboxamide group. Chromenes are a class of chemical compounds that have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic fused six-membered benzene and oxygen-containing heterocyclic ring of chromenes, with the 2-fluorophenyl and carboxamide groups attached as described above .Chemical Reactions Analysis
As a chromene derivative, this compound might undergo reactions typical of this class of compounds, such as electrophilic aromatic substitution or nucleophilic addition to the carbonyl group of the carboxamide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the carboxamide group could influence properties such as polarity, solubility, and reactivity .Scientific Research Applications
Base-Promoted SNAr Reactions
“N-(2-fluorophenyl)-2H-chromene-3-carboxamide” can be used in base-promoted SNAr reactions. This compound can participate in C-N bond formation via nucleophilic aromatic substitution (SNAr) between chloroarenes or fluoroarenes with indoles and carbazole under transition metal-free conditions . This provides an alternative and efficient protocol for the synthesis of N-arylated indoles and carbazoles .
Synthesis of Fluorinated Isoquinolines
This compound can be used in the synthesis of fluorinated isoquinolines. Fluorinated isoquinolines have unique characteristics such as biological activities and light-emitting properties . The compound can be used in the Bischler–Napieralski reaction, a typical method for 1-substituted 3,4-dihydroisoquinolines directed toward isoquinoline synthesis .
Neuropharmacological Research
Anticancer Activity
This compound has been shown to exhibit biological activity against certain types of cancer cells.
Antibacterial Activity
“N-(2-fluorophenyl)-2H-chromene-3-carboxamide” has been found to have antibacterial activity.
Antifungal Activity
In addition to its antibacterial properties, this compound also exhibits antifungal activity.
Mechanism of Action
Safety and Hazards
Future Directions
The study of chromene derivatives is an active area of research due to their potential biological activities. Future research on “N-(2-fluorophenyl)-2H-chromene-3-carboxamide” could include synthesis optimization, detailed physical and chemical property determination, and exploration of potential biological activities .
properties
IUPAC Name |
N-(2-fluorophenyl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c17-13-6-2-3-7-14(13)18-16(19)12-9-11-5-1-4-8-15(11)20-10-12/h1-9H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHZWBYAOGGKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Benzodioxol-5-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2816567.png)
![Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2816568.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide](/img/structure/B2816569.png)
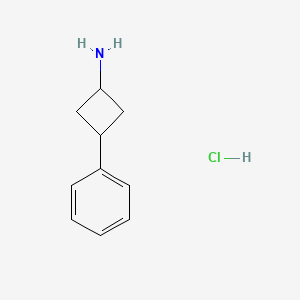
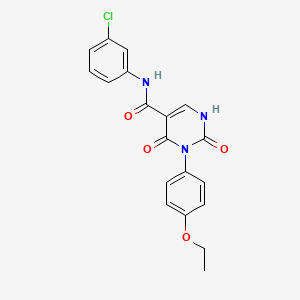
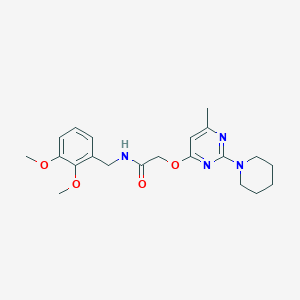
![1-(1-(4'-Methyl-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2816580.png)
![tert-butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate](/img/structure/B2816581.png)
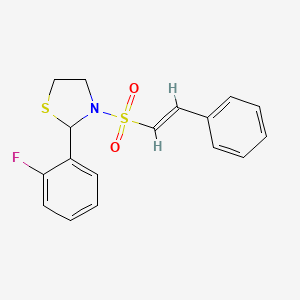
![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(2,4-dichlorophenoxy)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2816584.png)

![(2E)-1-(4-Ethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B2816586.png)
